molecular formula C14H21NO2 B3844946 4-[(3-Methoxyphenyl)methyl]-2,6-dimethylmorpholine

4-[(3-Methoxyphenyl)methyl]-2,6-dimethylmorpholine

Cat. No.: B3844946
M. Wt: 235.32 g/mol
InChI Key: DYDNSWAKWDMNFF-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenyl)methyl]-2,6-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a 3-methoxyphenylmethyl group and two methyl groups at the 2 and 6 positions. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methoxyphenyl)methyl]-2,6-dimethylmorpholine typically involves the reaction of 3-methoxybenzyl chloride with 2,6-dimethylmorpholine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the morpholine nitrogen attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methoxyphenyl)methyl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding amines or alcohols.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 4-[(3-Hydroxyphenyl)methyl]-2,6-dimethylmorpholine.

    Reduction: Formation of this compound amine.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the compound.

Scientific Research Applications

4-[(3-Methoxyphenyl)methyl]-2,6-dimethylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.

    Industry: Utilized in the development of agrochemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[(3-Methoxyphenyl)methyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)methyl]-2,6-dimethylmorpholine
  • 4-[(3-Hydroxyphenyl)methyl]-2,6-dimethylmorpholine
  • 4-[(3-Methoxyphenyl)methyl]-2,6-diethylmorpholine

Uniqueness

4-[(3-Methoxyphenyl)methyl]-2,6-dimethylmorpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. The presence of the 3-methoxyphenylmethyl group enhances its potential for various chemical reactions and biological activities compared to other similar compounds. Additionally, the dimethyl substitution on the morpholine ring may influence its steric and electronic properties, further distinguishing it from related compounds.

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-11-8-15(9-12(2)17-11)10-13-5-4-6-14(7-13)16-3/h4-7,11-12H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDNSWAKWDMNFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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